

N-Fmoc-O-ethyl-L-homoserine CAS number and molecular weight.

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Compound of Interest

Compound Name: N-Fmoc-O-ethyl-L-homoserine

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Technical Guide: N-Fmoc-O-ethyl-L-homoserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Fmoc-O-ethyl-L-homoserine**, a key building block in modern peptide synthesis and drug discovery.

Core Compound Data

N-Fmoc-O-ethyl-L-homoserine is a chemically modified amino acid derivative. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, essential for stepwise peptide synthesis. The O-ethyl ether on the side chain offers specific functionalities and steric properties to the final peptide.



Parameter	Value	Reference
CAS Number	1932074-99-1	[1]
Molecular Formula	C21H23NO5	[1]
Molecular Weight	369.41 g/mol	[2]
Appearance	Typically a white to off-white powder	
Purity	>95% (typical)	[1]
Storage	Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[1]	

Applications in Research and Drug Development

N-Fmoc-O-ethyl-L-homoserine is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). This methodology is the cornerstone of synthetic peptide chemistry, enabling the construction of custom peptides with high purity and yield.

Key Applications Include:

- Synthesis of Cyclic Peptides: The unique conformational constraints of homoserine derivatives can be exploited in the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.
- Drug Discovery and Lead Optimization: By incorporating N-Fmoc-O-ethyl-L-homoserine
 into peptide sequences, researchers can systematically modify the structure of a peptide to
 enhance its pharmacological properties, such as receptor binding affinity, selectivity, and in
 vivo stability.
- Development of Peptide-Based Therapeutics: Peptides synthesized with this and other modified amino acids are being investigated for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.



While not directly involved in signaling pathways itself, peptides synthesized using **N-Fmoc-O-ethyl-L-homoserine** can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels, thereby modulating cellular signaling.

Experimental Protocols: Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **N-Fmoc-O-ethyl-L-homoserine** into a peptide chain using manual or automated Fmoc-SPPS.

Materials:

- Fmoc-protected amino acids (including N-Fmoc-O-ethyl-L-homoserine)
- Solid support resin (e.g., Rink Amide, Wang resin)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Deprotection solution: 20% piperidine in DMF
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Base (e.g., N,N-Diisopropylethylamine DIPEA)
- Washing solvents: Dichloromethane (DCM), Methanol
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane
 (TIS))
- · Cold diethyl ether

Procedure:

 Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes in a reaction vessel.



- Initial Fmoc Deprotection: The Fmoc group of the first amino acid on the pre-loaded resin is removed by treating with 20% piperidine in DMF for 20 minutes.
- Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc deprotection byproducts.
- Amino Acid Coupling:
 - The N-Fmoc-O-ethyl-L-homoserine (typically 3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (DIPEA).
 - This activated amino acid solution is added to the resin.
 - The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
- Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.
- Repeat Cycle: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.
- Final Washing: The peptide-resin is washed with DMF, followed by DCM and methanol, and then dried under vacuum.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all sidechain protecting groups are removed by treating the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl
 ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then
 purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations



Diagram 1: General Workflow for Fmoc Solid-Phase Peptide Synthesis

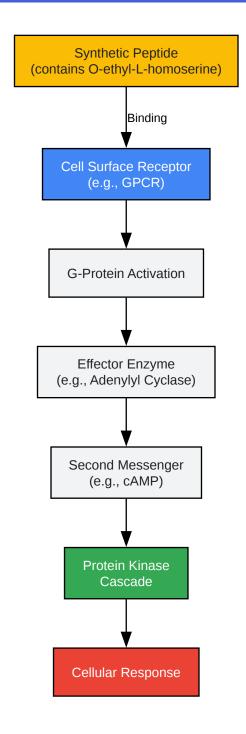


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Caption: General workflow for incorporating N-Fmoc-O-ethyl-L-homoserine in Fmoc-SPPS.

Diagram 2: Conceptual Interaction of a Synthetic Peptide with a Signaling Pathway





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Caption: Conceptual model of a synthetic peptide modulating a cellular signaling pathway.

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References

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